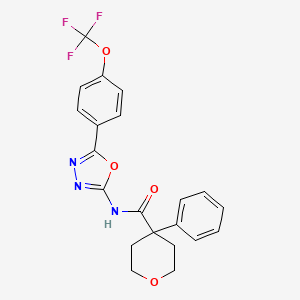

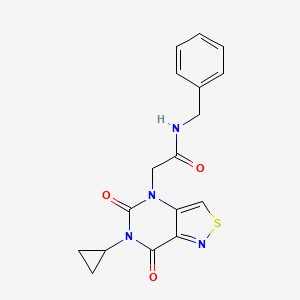

![molecular formula C14H14N6O3 B2557558 5-(1-méthyl-1H-1,2,3-triazol-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate d'éthyle CAS No. 1396765-83-5](/img/structure/B2557558.png)

5-(1-méthyl-1H-1,2,3-triazol-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate d'éthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 5-(1-methyl-1H-1,2,3-triazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C14H14N6O3 and its molecular weight is 314.305. The purity is usually 95%.

The exact mass of the compound ethyl 5-(1-methyl-1H-1,2,3-triazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality ethyl 5-(1-methyl-1H-1,2,3-triazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 5-(1-methyl-1H-1,2,3-triazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Plusieurs composés médicinaux contenant un noyau 1,2,3-triazole, tels que les anticonvulsivants, les antibiotiques de la céphalosporine et les médicaments anticancéreux, ont été développés .

- Certains dérivés du 1,2,3-triazole présentent une activité cytotoxique contre diverses lignées de cellules cancéreuses. Par exemple, un dérivé a démontré une cytotoxicité efficace contre les cellules de carcinome du côlon, du sein et du poumon .

Découverte de médicaments et chimie médicinale

Activité anticancéreuse

En résumé, la partie 1,2,3-triazole du composé ouvre un monde de possibilités dans diverses disciplines scientifiques. Sa polyvalence et son impact potentiel continuent d’inspirer les chercheurs du monde entier. 🌟

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1h-1,2,4-triazole analogs, have been reported to inhibit the carbonic anhydrase-ii enzyme .

Mode of Action

It’s worth noting that 1h-1,2,3-triazole analogs have been shown to interact with the active site residues of the carbonic anhydrase-ii enzyme .

Biochemical Pathways

Related compounds such as pyrazolo[1,5-a]pyrimidines, which are purine analogues, have been reported to act as antimetabolites in purine biochemical reactions .

Result of Action

Related compounds such as 1h-1,2,3-triazole analogs have shown moderate inhibition potential against the carbonic anhydrase-ii enzyme .

Analyse Biochimique

Biochemical Properties

Ethyl 5-(1-methyl-1H-1,2,3-triazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are involved in cell signaling pathways. The interaction between ethyl 5-(1-methyl-1H-1,2,3-triazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate and these enzymes is primarily through hydrogen bonding and hydrophobic interactions, leading to the modulation of enzyme activity .

Cellular Effects

The effects of ethyl 5-(1-methyl-1H-1,2,3-triazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors, leading to changes in gene expression that affect cell proliferation, differentiation, and apoptosis . Additionally, ethyl 5-(1-methyl-1H-1,2,3-triazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate can impact cellular metabolism by inhibiting key metabolic enzymes, thereby altering metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of ethyl 5-(1-methyl-1H-1,2,3-triazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, it can inhibit kinase activity by occupying the ATP-binding site, preventing phosphorylation events that are critical for signal transduction . Additionally, ethyl 5-(1-methyl-1H-1,2,3-triazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 5-(1-methyl-1H-1,2,3-triazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate change over time. This compound exhibits good stability under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that ethyl 5-(1-methyl-1H-1,2,3-triazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of ethyl 5-(1-methyl-1H-1,2,3-triazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate vary with different dosages in animal models. At low doses, this compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity . At high doses, it can induce toxic effects, including liver and kidney damage, due to the accumulation of the compound and its metabolites . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biochemical effects .

Metabolic Pathways

Ethyl 5-(1-methyl-1H-1,2,3-triazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450, which catalyze its oxidation and conjugation reactions . These metabolic processes result in the formation of various metabolites that can be excreted through the urine . The interaction of ethyl 5-(1-methyl-1H-1,2,3-triazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate with metabolic enzymes can also affect the levels of other metabolites, leading to changes in metabolic flux .

Transport and Distribution

Within cells and tissues, ethyl 5-(1-methyl-1H-1,2,3-triazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . This compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects . The localization and accumulation of ethyl 5-(1-methyl-1H-1,2,3-triazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate are influenced by its chemical properties, including its solubility and affinity for specific biomolecules.

Propriétés

IUPAC Name |

ethyl 5-[(1-methyltriazole-4-carbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O3/c1-3-23-14(22)10-7-15-20-5-4-9(6-12(10)20)16-13(21)11-8-19(2)18-17-11/h4-8H,3H2,1-2H3,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQMMGWQKIUODCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=CN(N=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

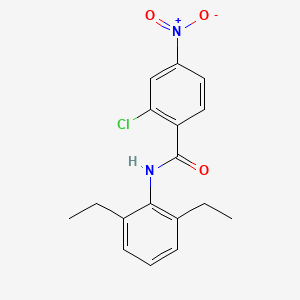

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxybenzamide](/img/structure/B2557476.png)

![1-[(4-Nitrophenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B2557477.png)

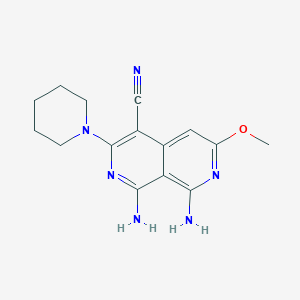

![2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2557483.png)

![Methyl 2-amino-2-[3-(2-chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2557492.png)

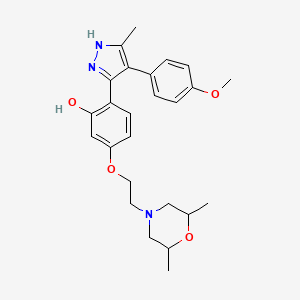

![1-(2-chlorobenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2557496.png)

![Methyl 2-[[2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2557498.png)